molecular formula C9H7F3N4 B13475284 3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole

3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole

Cat. No.: B13475284
M. Wt: 228.17 g/mol
InChI Key: BMLAOQLKWWLACM-UHFFFAOYSA-N
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Description

5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:

Uniqueness

What sets 5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine apart from these similar compounds is its unique combination of the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable for various applications .

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

5-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)5-2-1-3-14-8(5)6-4-7(13)16-15-6/h1-4H,(H3,13,15,16)

InChI Key

BMLAOQLKWWLACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=NN2)N)C(F)(F)F

Origin of Product

United States

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